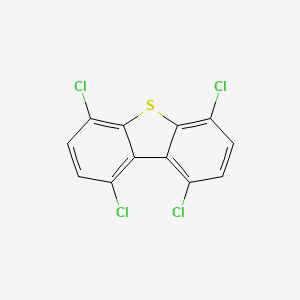
1,4,6,9-Tetrachlorodibenzothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,6,9-Tetrachlorodibenzo[b,d]thiophene is a chlorinated derivative of dibenzothiophene, a sulfur-containing polycyclic aromatic hydrocarbon. This compound is characterized by the presence of four chlorine atoms at the 1, 4, 6, and 9 positions on the dibenzothiophene ring system. It has the molecular formula C₁₂H₄Cl₄S and a molecular weight of 322.04 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6,9-tetrachlorodibenzo[b,d]thiophene typically involves the chlorination of dibenzothiophene. This can be achieved through various methods, including:
Direct Chlorination: Dibenzothiophene is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl₃) under controlled conditions to introduce chlorine atoms at the desired positions.
Electrophilic Aromatic Substitution: This method involves the use of chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂) in the presence of a Lewis acid catalyst to achieve selective chlorination.
Industrial Production Methods
Industrial production of 1,4,6,9-tetrachlorodibenzo[b,d]thiophene may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and controlled chlorination. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4,6,9-Tetrachlorodibenzo[b,d]thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to form the corresponding hydro derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOCH₃), sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydro derivatives
Substitution: Functionalized derivatives with various substituents replacing chlorine atoms
Aplicaciones Científicas De Investigación
1,4,6,9-Tetrachlorodibenzo[b,d]thiophene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying the reactivity of chlorinated aromatic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: It is used in the development of specialty chemicals, including dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 1,4,6,9-tetrachlorodibenzo[b,d]thiophene involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms on the aromatic ring can participate in various interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s binding affinity and specificity. The pathways involved may include oxidative stress, enzyme inhibition, and modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,2,6,9-Tetrachlorodibenzo[b,d]thiophene: Similar structure with chlorine atoms at different positions.
1,4,6,8-Tetrachlorodibenzo[b,d]thiophene: Another isomer with a different arrangement of chlorine atoms.
Dibenzothiophene: The parent compound without chlorine substitution.
Uniqueness
1,4,6,9-Tetrachlorodibenzo[b,d]thiophene is unique due to its specific pattern of chlorination, which imparts distinct chemical and physical properties. This unique arrangement of chlorine atoms can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
134705-50-3 |
|---|---|
Fórmula molecular |
C12H4Cl4S |
Peso molecular |
322.0 g/mol |
Nombre IUPAC |
1,4,6,9-tetrachlorodibenzothiophene |
InChI |
InChI=1S/C12H4Cl4S/c13-5-1-3-7(15)11-9(5)10-6(14)2-4-8(16)12(10)17-11/h1-4H |
Clave InChI |
QSHZCXSHSWEQFS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1Cl)C3=C(C=CC(=C3S2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



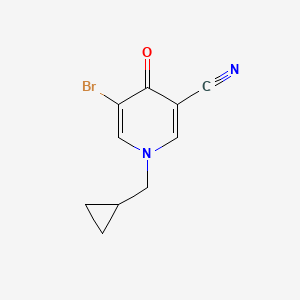
![5-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B13006142.png)
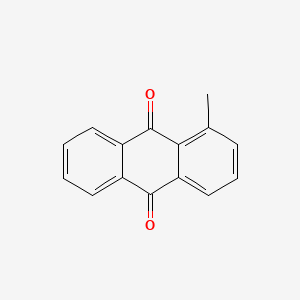

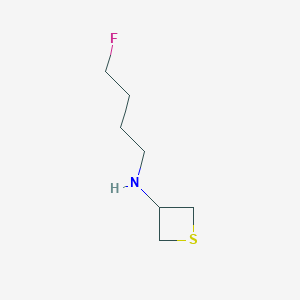
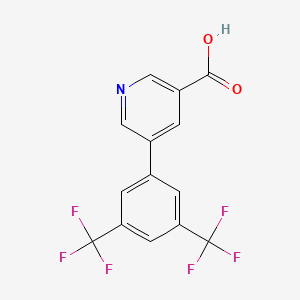

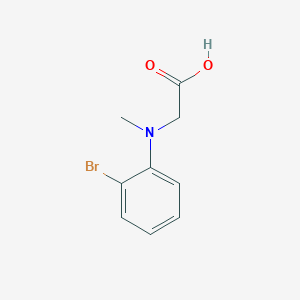
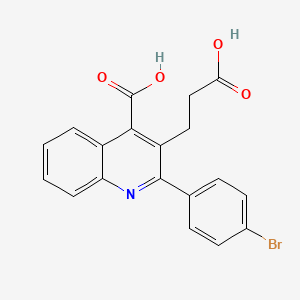
![Ethyl 4-chloropyrido[4,3-d]pyrimidine-2-carboxylate](/img/structure/B13006196.png)
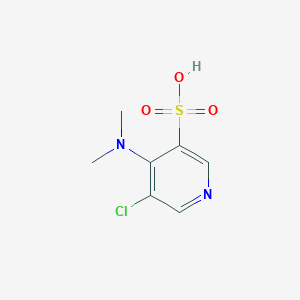
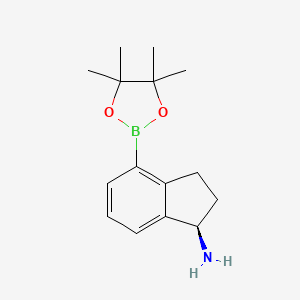
![tert-butyl (3R)-3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13006208.png)
